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Compound of Interest

2-Hydroxyquinoline-4-carboxylic
Compound Name: o
aci

Cat. No.: B106741

An In-Depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic Acid (CAS: 15733-89-8)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-4-carboxylic
acid (CAS 15733-89-8), a heterocyclic aromatic compound with significant potential in
medicinal chemistry and pharmaceutical research. This document collates its chemical
properties, spectroscopic data, known biological activities, and detailed experimental protocols
for its synthesis and evaluation.

Core Data Presentation

The quantitative data for 2-Hydroxyquinoline-4-carboxylic acid are summarized in the tables
below for easy reference and comparison.

Table 1: Physicochemical Properties and Identifiers

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b106741?utm_src=pdf-interest
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.benchchem.com/product/b106741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value

CAS Number

15733-89-8[1]

Molecular Formula

C10H7NO3[1]

Molecular Weight 189.17 g/mol [1]

IUPAC Name 2-0x0-1H-quinoline-4-carboxylic acid[2]
2-Hydroxycinchoninic acid, 2-oxo-1,2-

Synonyms dihydroquinoline-4-carboxylic acid, 4-
Carboxycarbostyril, Cinchocaine Impurity B[2]

Appearance Solid, Yellow to Dark Yellow powder/crystal

Melting Point >300 °CJ3]

Boiling Point 403.6 °C (Predicted)

- Soluble in polar organic solvents like DMSO and

Solubility )
Methanol (slightly)[3]

PubChem CID 85076[2]

MDL Number MFCD00023942

Table 2: Spectroscopic Data

Spectrum Type

Peak Information

Representative shifts in DMSO-des (ppm): 0

1H NMR ~13.22 (s, 1H, NH), ~10-13 (br s, 1H, COOH),
7.22-8.70 (m, 5H, Ar-H).[1]
Representative shifts in DMSO-de (ppm): 6

13C NMR ~165-185 (C=0, carboxylic), 105.98-146.64
(Aromatic carbons).[1]
Key absorption bands (cm~1): 3450-3200 (O-H

IR stretch), 2978, 2895 (N-H stretch), 1650 (C=0
stretch, ketone).[4]

Mass Spec Molecular lon (M*): m/z 189.[2]
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Table 3: Biological Activity Profile

Activity Type Target/Assay Result

) Potent activity reported,;
] ) Streptococcus faecalis (now - o
Antibacterial ) specific MIC not cited in
Enterococcus faecalis) ] )
reviewed literature.[1]

Activity reported; specific 1Cso
Antioxidant DPPH Radical Scavenging not cited in reviewed literature.

[5]16]

_ _ Identified as an activity for its
o DNA Topoisomerase, Histone
Enzyme Inhibition structural class and
Deacetylases (HDACS) o
derivatives.[1]

The closely related analog,
Receptor Activity (Analog) NMDA Receptor (Glycine Site) Kynurenic Acid, is a known

antagonist.[1]

Signaling Pathways and Mechanistic Diagrams

To visualize the biological context and experimental procedures related to this compound, the
following diagrams are provided.
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Caption: Metabolic Kynurenine Pathway showing the synthesis of neuroactive Kynurenic Acid.
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Caption: Proposed mechanism of NMDA receptor antagonism by Kynurenic Acid analogs.
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Caption: Workflow for the Agar Well Diffusion antibacterial susceptibility test.
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Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological
evaluation of 2-Hydroxyquinoline-4-carboxylic acid.

Synthesis Protocol: Oxidation of 2-Hydroxy-4-
chloromethylquinoline

This protocol is adapted from a patented method for the preparation of 2-hydroxyquinoline-4-
carboxylic acids.

Materials:

e 2-Hydroxy-4-chloromethylquinoline (starting material)

¢ Sodium Hydroxide (NaOH)

e 30% Hydrogen Peroxide (H202)

» Deionized Water

e Hydrochloric Acid (HCI), 1:1 aqueous solution

o Glacial Acetic Acid or Ethanol (for recrystallization)

o Four-necked flask, stirrer, heating mantle, filtration apparatus
Procedure:

e Preparation of Alkaline Solution: In a 2-liter four-necked flask, dissolve 24 g of NaOH in 150
mL of water. Heat the solution to 50°C with stirring.

» Oxidation Reaction: Simultaneously and slowly add 100 mL of 30% hydrogen peroxide and
19.7 g (0.1 mol) of 2-hydroxy-4-chloromethylquinoline to the heated alkaline solution over a
period of approximately 20 minutes. Maintain the reaction temperature at 50°C throughout
the addition.
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» Reaction Completion: Continue stirring the mixture at 50°C for 8 hours to ensure the reaction
goes to completion. The product, the sodium salt of 2-hydroxyquinoline-4-carboxylic acid,
will be in the aqueous solution.

« Filtration: After the reaction period, filter the hot aqueous solution to remove any insoluble
impurities.

 Acidification and Precipitation: Cool the filtrate and acidify it by adding a 1:1 solution of
hydrochloric acid until the pH reaches approximately 2. This will precipitate the free 2-
hydroxyquinoline-4-carboxylic acid.

« |solation: Cool the acidified mixture to 10°C to maximize precipitation. Collect the solid
product by filtration.

e Drying and Purification: Dry the collected solid in a vacuum oven at 150°C. For further
purification, recrystallize the product from glacial acetic acid or ethanol. The expected yield is
approximately 80% with a melting point of 335-340°C.

Biological Assay Protocol: Agar Well Diffusion for
Antibacterial Activity

This is a standardized method for assessing the antibacterial properties of a test compound.
Materials:

e Mueller-Hinton Agar (MHA) plates

o Bacterial culture (e.g., Enterococcus faecalis)

 Sterile saline solution (0.85% NacCl)

e 0.5 McFarland turbidity standard

e Test compound solution (2-Hydroxyquinoline-4-carboxylic acid) in a suitable solvent (e.g.,
DMSO)

» Positive control (e.g., Ciprofloxacin solution)
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o Negative control (solvent, e.g., DMSO)

o Sterile cotton swabs, sterile cork borer (6-8 mm), micropipettes
e Incubator

Procedure:

e Inoculum Preparation: From a fresh bacterial culture, pick several colonies and suspend
them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard,
which corresponds to approximately 1.5 x 108 CFU/mL.

o Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the
inoculum and rotate it against the tube wall to remove excess liquid. Swab the entire surface
of an MHA plate three times, rotating the plate 60 degrees after each application to ensure
even coverage.

o Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to punch
uniform wells into the agar.

o Sample Application: Pipette a fixed volume (e.g., 50-100 pL) of the test compound solution
into a designated well. Into separate wells on the same plate, add the positive control and
negative control solutions.

 Incubation: Let the plates stand for 1 hour to allow for prediffusion of the compounds. Invert
the plates and incubate at 37°C for 18-24 hours.

o Data Collection: After incubation, measure the diameter of the clear zone of inhibition around
each well in millimeters (mm). The absence of a zone around the negative control validates
the test. The size of the zone around the test compound indicates its antibacterial activity.

Biological Assay Protocol: DPPH Radical Scavenging
Assay for Antioxidant Activity

This protocol outlines a common spectrophotometric method for determining antioxidant
capacity.
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Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol or Ethanol (spectrophotometric grade)

Test compound (2-Hydroxyquinoline-4-carboxylic acid) stock solution in methanol
Positive control (e.g., Ascorbic acid or Trolox)

96-well microplate or cuvettes

Spectrophotometer or microplate reader

Procedure:

DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Keep
this solution protected from light. The absorbance of this solution at 517 nm should be
approximately 1.0.

Sample Preparation: Prepare a series of dilutions of the test compound and the positive
control in methanol (e.g., 10, 25, 50, 100 pg/mL).

Reaction Setup: In a 96-well plate, add 100 uL of each sample dilution to respective wells.
Add 100 pL of methanol to a "blank" well.

Initiate Reaction: Add 100 pL of the DPPH working solution to all wells. Mix gently.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of each well at 517 nm.

Calculation: Calculate the percentage of radical scavenging activity for each concentration
using the following formula:

o % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
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e |ICso Determination: Plot the % inhibition against the sample concentration. The ICso value is
the concentration of the compound required to scavenge 50% of the DPPH free radicals and
is determined from the graph. A lower ICso value indicates higher antioxidant activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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